

Application Notes and Protocols for Methylcyclopropene-PEG4-NHS Reaction with Primary Amines

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Compound of Interest

Compound Name: Methylcyclopropene-PEG4-NHS

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Introduction

Methylcyclopropene-PEG4-NHS is a heterobifunctional linker that enables the conjugation of molecules containing primary amines to molecules bearing a tetrazine moiety through a two-step process. This linker contains an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, and a methylcyclopropene group that participates in a highly efficient and selective inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine.[1] The tetraethylene glycol (PEG4) spacer enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1] This system is particularly valuable in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), for labeling proteins and other biomolecules.[2][3][4]

Reaction Mechanism

The conjugation process involves two key reactions:

- **Amine Acylation:** The NHS ester of **Methylcyclopropene-PEG4-NHS** reacts with a primary amine on a target molecule (e.g., the side chain of a lysine residue on a protein) to form a stable amide bond. This reaction releases N-hydroxysuccinimide as a byproduct.

- Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA): The methylcyclopropene-modified molecule then reacts with a tetrazine-functionalized molecule in a bioorthogonal "click chemistry" reaction. This reaction is highly specific and proceeds rapidly under mild, biocompatible conditions without the need for a catalyst.^[1]

Data Presentation

The efficiency of the primary amine conjugation is critically dependent on several factors, most notably pH. The following tables provide representative data on the performance of NHS esters in aqueous solutions. While specific kinetic data for **Methylcyclopropene-PEG4-NHS** is not extensively published, the data presented is based on the well-established behavior of similar NHS ester compounds and serves as a strong guideline for experimental design.

Table 1: Influence of pH on the Half-life of NHS Esters and Reaction Time with Primary Amines

pH	Temperature (°C)	Approximate Half-life of NHS Ester	Recommended Reaction Time
7.0	4	4-5 hours	2-4 hours
7.5	25 (Room Temp)	~ 1 hour	30-60 minutes
8.0	25 (Room Temp)	~ 30 minutes	30-60 minutes
8.5	25 (Room Temp)	~ 15 minutes	30 minutes
9.0	25 (Room Temp)	< 10 minutes	< 30 minutes

Note: Higher pH increases the rate of both the desired amine reaction and the competing hydrolysis of the NHS ester. The optimal pH is a compromise between these two factors.^{[5][6]}

Table 2: Representative Yields for NHS Ester Conjugation to a Model Protein (e.g., IgG)

Molar Excess of MCP-PEG4-NHS to Protein	pH	Reaction Time (minutes)	Temperature (°C)	Estimated Conjugation Yield
5:1	7.5	60	25	Low to Moderate
10:1	8.0	30	25	Moderate to High
20:1	8.5	30	25	High
10:1	7.5	120	4	Moderate

Note: Yields are dependent on the specific protein, its concentration, and the number of accessible primary amines.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Methylcyclopropene-PEG4-NHS

This protocol provides a general guideline for the conjugation of **Methylcyclopropene-PEG4-NHS** to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

- Protein of interest
- **Methylcyclopropene-PEG4-NHS**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.5-8.5. Crucially, do not use buffers containing primary amines such as Tris or glycine.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Desalting column or dialysis equipment for purification

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
 - If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
- Prepare the **Methylcyclopropene-PEG4-NHS** Solution:
 - Immediately before use, dissolve the **Methylcyclopropene-PEG4-NHS** in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare aqueous stock solutions for storage.
- Conjugation Reaction:
 - Add the dissolved **Methylcyclopropene-PEG4-NHS** to the protein solution with gentle mixing. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.
 - The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.
- Quench the Reaction (Optional):
 - To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature. This step will consume any unreacted **Methylcyclopropene-PEG4-NHS**.
- Purification:
 - Remove excess, unreacted **Methylcyclopropene-PEG4-NHS** and the N-hydroxysuccinimide byproduct using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

- Characterization:
 - The degree of labeling can be determined using various methods, including mass spectrometry or by reacting the methylcyclopropene-labeled protein with a tetrazine-fluorophore and measuring the absorbance.

Protocol 2: IEDDA "Click" Reaction of Methylcyclopropene-labeled Protein with a Tetrazine Probe

This protocol describes the second step of the conjugation, where the methylcyclopropene-modified protein is reacted with a tetrazine-containing molecule.

Materials:

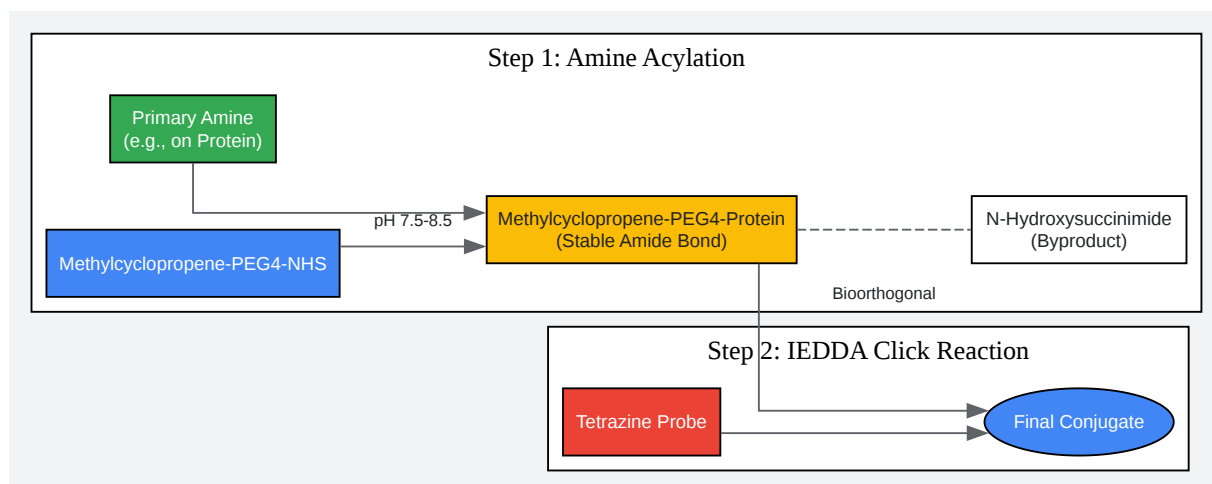
- Methylcyclopropene-labeled protein (from Protocol 1)
- Tetrazine-functionalized molecule (e.g., tetrazine-fluorophore, tetrazine-biotin)
- Reaction Buffer: A non-amine containing, buffered saline such as PBS, pH 7.4.

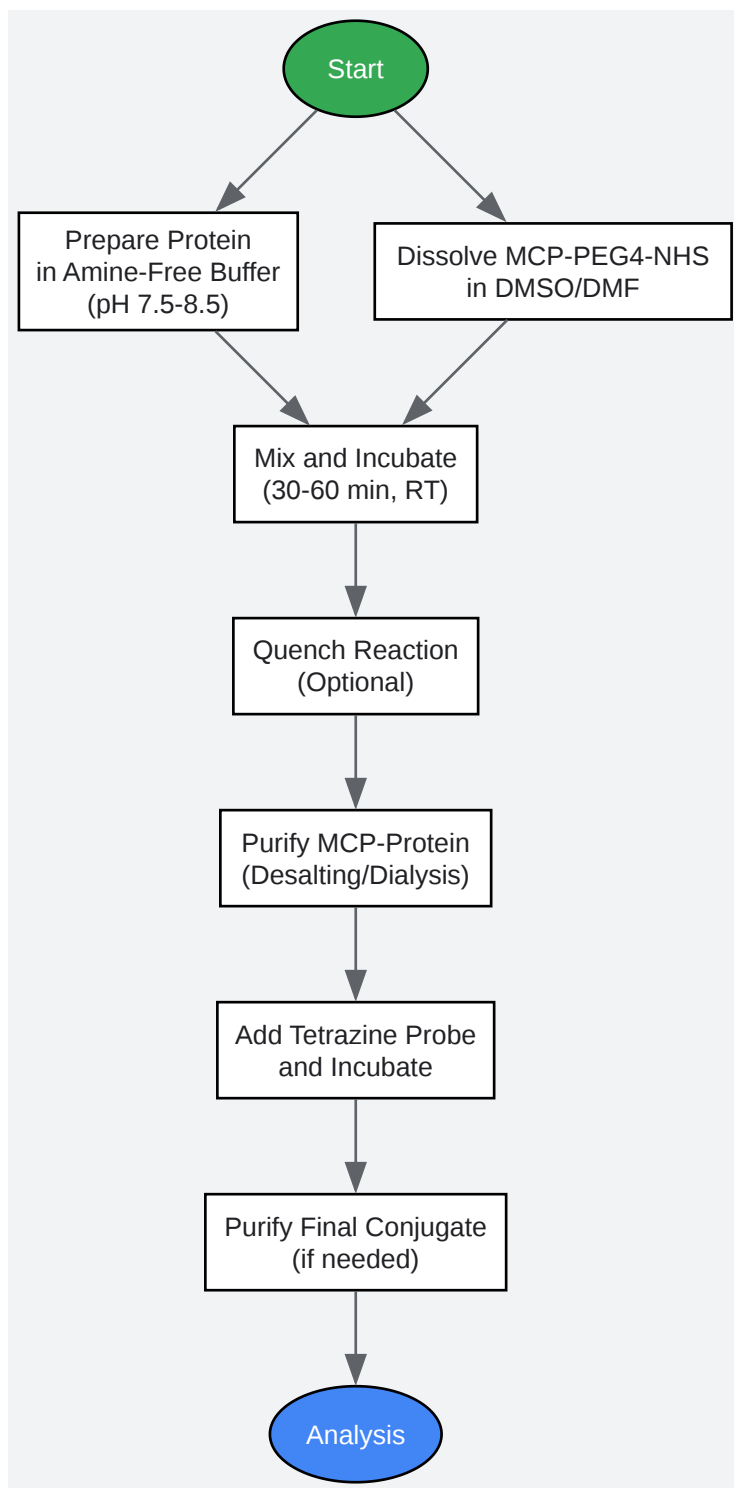
Procedure:

- Prepare the Reactants:
 - Dissolve the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO or water) to a known concentration.
 - Ensure the methylcyclopropene-labeled protein is in the desired reaction buffer at a known concentration.
- "Click" Reaction:
 - Add the tetrazine-functionalized molecule to the solution of the methylcyclopropene-labeled protein. A 1.5 to 5-fold molar excess of the tetrazine is typically sufficient for a high-yield reaction.

- Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the IEDDA reaction.
- Purification (if necessary):
 - If removal of the unreacted tetrazine probe is required, this can be achieved using a desalting column, dialysis, or size exclusion chromatography, depending on the size of the probe.
- Analysis:
 - The final conjugate can be analyzed by methods appropriate for the attached probe, such as fluorescence spectroscopy, SDS-PAGE, or mass spectrometry.

Mandatory Visualizations





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